2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid

Anti-inflammatory drug discovery COX inhibition Analgesic development

SAR variability risk: identical imidazo[1,2-a]pyridine cores yield opposing functional outcomes-GABA-A PAM (EC50 3.2×10⁻⁸ M) vs TSPO antagonism-depending solely on C(3) derivatization. This 98% parent acid provides the unsubstituted baseline for systematic SAR: • GABA-A α1β2γ2s PAM EC50: 3.2×10⁻⁸ M (acetamide 7f, exceeds Zolpidem) • >1000-fold PBR/CBR selectivity via C(6)/C(8) disubstitution • In vivo neurosteroid elevation confirmed (rat models) Ambient shipping; RUO.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 123533-41-5
Cat. No. B040731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid
CAS123533-41-5
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C(=O)O
InChIInChI=1S/C14H10N2O2/c17-14(18)13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H,(H,17,18)
InChIKeyWJWJFXUNWPMQSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid: Core Scaffold Overview


2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 123533-41-5) is a heterocyclic compound characterized by a fused imidazo[1,2-a]pyridine core bearing a phenyl substituent at the 2-position and a carboxylic acid group at the 3-position. This scaffold serves as the core structural platform from which numerous biologically active derivatives—including esters, amides, and acetamides—are synthesized and pharmacologically evaluated. [1] [2] The compound is commercially available from multiple reputable vendors at purities of 97–98%, with the carboxylic acid functionality enabling direct conjugation or further derivatization for structure-activity relationship (SAR) studies.

2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid: Why Analogs Cannot Be Substituted


The imidazo[1,2-a]pyridine scaffold is pharmacologically versatile, but substitution patterns at the C(2) phenyl ring and the C(3) carboxylic acid position profoundly dictate biological activity profiles, target selectivity, and even functional agonism versus antagonism. [1] For instance, within a single series of 2-phenylimidazo[1,2-a]pyridine acetamide TSPO ligands, identical core scaffolds yielded both potent steroidogenesis agonists (EC50 = 15.9 and 6.99 μM) and antagonists with twenty-fold lower cytotoxic concentrations, demonstrating that minor substituent changes—not the core scaffold—determine functional pharmacology. [2] Similarly, the C(3) carboxylic acid group of the parent compound provides a derivatizable handle absent in C(3)-unsubstituted analogs, enabling synthesis of esters, amides, and acetamides that exhibit receptor selectivity ratios exceeding 1000-fold for peripheral versus central benzodiazepine receptors. [1] These structure-activity relationships (SAR) establish that procurement decisions based solely on the imidazo[1,2-a]pyridine core—without precise control over substitution—carry substantial risk of divergent or unpredictable experimental outcomes.

2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid: Comparative Evidence for Procurement


Anti-Inflammatory Activity in Carrageenan Edema Model

Within the 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid series, the parent carboxylic acid exhibits baseline anti-inflammatory activity; however, substitution at the C(6) position with a methyl group yields compound 5c (6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid), which demonstrates superior anti-inflammatory activity compared to the reference NSAID indomethacin in the carrageenan-induced rat paw edema model. [1] The parent carboxylic acid (5a) served as the unsubstituted comparator in this SAR study. [1]

Anti-inflammatory drug discovery COX inhibition Analgesic development Gastrointestinal safety

GABA-A Receptor Potentiation: Acetamide 7f vs Zolpidem

N,N-Dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide 7f, derived from the parent carboxylic acid scaffold, potentiates GABA-evoked chloride currents in Xenopus oocytes expressing α1β2γ2s GABAA receptor subunits with an EC50 of 3.2 × 10⁻⁸ M, demonstrating marginally superior potency compared to the clinically used hypnotic Zolpidem (EC50 = 3.6 × 10⁻⁸ M) under identical assay conditions. [1] In contrast, the ester derivatives (5a–h, 5i–s) from which the parent acid serves as precursor displayed low affinity for both CBR and PBR, underscoring the critical functional divergence conferred by the amide modification. [1]

GABA-A receptor modulation CNS drug discovery Anxiolytic development Electrophysiology

Benzodiazepine Receptor Selectivity by 6,8-Disubstitution

Derivatives synthesized from the 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold exhibit tunable selectivity between central (CBR) and peripheral (PBR) benzodiazepine receptors. While 6-monosubstituted N,N-dialkyl acetamides (7f–n) displayed selectivity ratios (IC50(CBR)/IC50(PBR)) ranging from 0.32 to 232, 6,8-disubstituted compounds (7o–t) achieved greater than 1000-fold selectivity for PBR over CBR. [1] The parent carboxylic acid serves as the unsubstituted baseline from which this remarkable selectivity is engineered via C(6) and C(8) modifications. [1]

Receptor selectivity Peripheral benzodiazepine receptor Neuroinflammation Drug targeting

TSPO Functional Pharmacology: Agonist/Antagonist Switch

Within a series of 2-phenylimidazo[1,2-a]pyridine acetamide TSPO ligands derived from the parent scaffold, compounds 3 and 4 behave as steroidogenesis agonists with EC50 values of 15.9 μM and 6.99 μM respectively, comparable to the positive control FGIN-1-27 (EC50 = 7.24 μM). In striking contrast, the most lipophilic analogs in the same series, compounds 5 and 6, behave as functional antagonists, inhibiting steroid production at concentrations at least twenty-fold lower than cytotoxic levels. [1] This functional divergence arises solely from substituent modifications at C(6), C(8), and the para-phenyl position—not from alteration of the core scaffold—underscoring the parent acid's value as a neutral starting point for SAR exploration. [1]

TSPO ligands Neurosteroid synthesis Functional selectivity Steroidogenesis modulation

In Vivo Neurosteroid Elevation by C8-Substituted Acetamides

A subset of 2-phenylimidazo[1,2-a]pyridine acetamide derivatives bearing specific substitution patterns—compounds 17, 20, 26, and 34—markedly increased plasma and cerebral cortex concentrations of neuroactive steroids including pregnenolone, progesterone, allopregnanolone, and THDOC in rat models. In contrast, compound 35, differing only in substitution pattern, failed to produce this effect. [1] SAR analysis identified C(8) lipophilic substitution and a para-chloro group on the C(2) phenyl ring as critical features for high PBR affinity and selectivity, which correlates with in vivo neurosteroid elevation. [1] The parent carboxylic acid is the essential precursor for synthesizing these in vivo-active derivatives.

In vivo pharmacology Neurosteroid synthesis Anxiolytic mechanism Cerebral cortex

2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid: Procurement Scenarios for R&D


GABA-A Receptor Modulator Synthesis

Research groups pursuing novel GABA-A receptor positive allosteric modulators should procure 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid as the starting material for synthesizing N,N-dialkyl acetamide derivatives. The acetamide derivative 7f demonstrates an EC50 of 3.2 × 10⁻⁸ M for potentiation of GABA-evoked currents at α1β2γ2s receptors—marginally exceeding Zolpidem (3.6 × 10⁻⁸ M) in the same assay system. [1] In contrast, ester derivatives derived from the same acid show negligible receptor affinity, underscoring that the carboxylic acid intermediate is essential specifically for amide-targeted synthetic routes. [1]

TSPO Ligand SAR for Agonist/Antagonist Profiling

Laboratories investigating 18-kDa translocator protein (TSPO) pharmacology should utilize 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid to synthesize acetamide derivatives for functional SAR studies. As demonstrated by Midzak et al., derivatives from this scaffold yield both steroidogenesis agonists (EC50 = 6.99–15.9 μM) and antagonists (inhibition at sub-cytotoxic concentrations) depending solely on substitution patterns. [2] This neutral starting scaffold enables systematic exploration of the molecular determinants governing agonist-to-antagonist functional transitions, with the parent acid providing the unsubstituted baseline control compound. [2]

Selective Peripheral Benzodiazepine Receptor Ligand Development

Drug discovery programs targeting peripheral benzodiazepine receptors (PBR) for neuroinflammation or cancer imaging applications should procure 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid for derivatization at the C(6) and C(8) positions. 6,8-Disubstituted N,N-dialkyl acetamides (7o–t) achieve greater than 1000-fold selectivity for PBR over central benzodiazepine receptors (CBR), compared to 6-monosubstituted analogs which display selectivity ratios from 0.32 to 232. [1] The parent acid provides the unsubstituted core required for introducing dual substitution patterns essential for achieving this exceptional receptor selectivity. [1]

In Vivo Neurosteroid Modulation Studies

Neuroscience research groups investigating neurosteroid-mediated anxiolytic mechanisms should procure the parent acid for synthesizing C(8)-substituted and para-chloro phenyl-containing acetamide derivatives. Compounds 17, 20, 26, and 34—derived from this scaffold—markedly elevate plasma and cerebral cortex concentrations of allopregnanolone, THDOC, and other neuroactive steroids in rat models, whereas compound 35 (differing only in substitution) lacks this effect. [3] The carboxylic acid intermediate is the essential precursor for accessing this specific subset of in vivo-active neurosteroid-elevating agents. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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